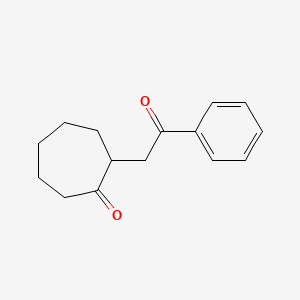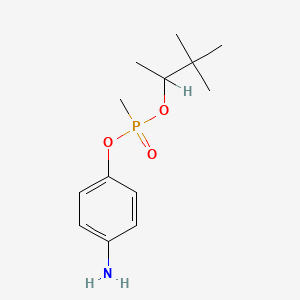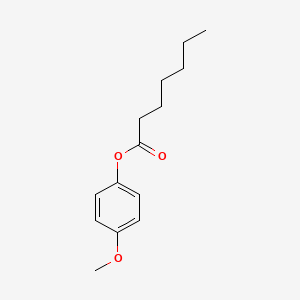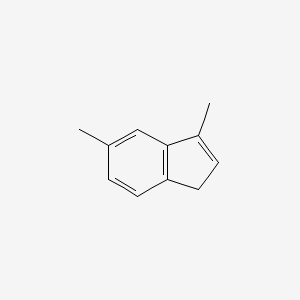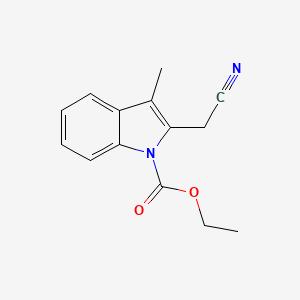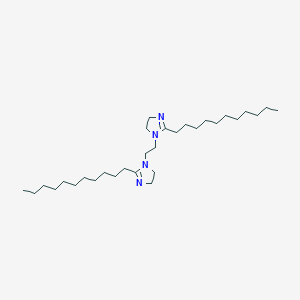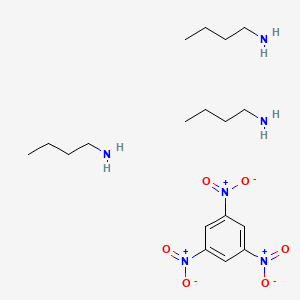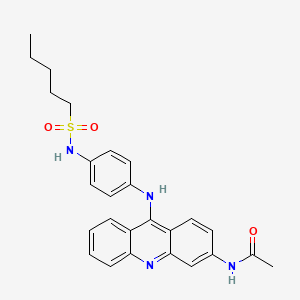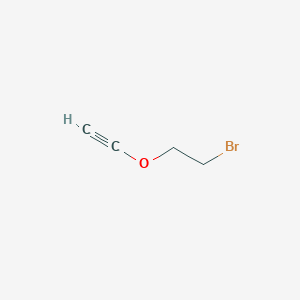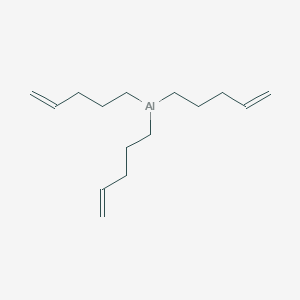
Tri(pent-4-en-1-yl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(pent-4-en-1-yl)alumane is an organoaluminum compound with the chemical formula C₁₅H₂₇Al It is characterized by the presence of three pent-4-en-1-yl groups attached to an aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(pent-4-en-1-yl)alumane typically involves the reaction of aluminum trichloride with pent-4-en-1-yl magnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{Al(C}_5\text{H}_9)_3 + 3 \text{MgBrCl} ] This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis method. This includes using larger reactors, optimizing reaction times, and employing continuous flow techniques to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(pent-4-en-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and pent-4-en-1-yl radicals.
Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.
Substitution: Undergoes substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Employs halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxide (Al₂O₃) and pent-4-en-1-yl radicals.
Reduction: Aluminum hydrides and pent-4-en-1-yl derivatives.
Substitution: Halogenated pent-4-en-1-yl compounds.
Applications De Recherche Scientifique
Tri(pent-4-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of Tri(pent-4-en-1-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating reactions such as polymerization and catalysis. The pent-4-en-1-yl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(pent-4-en-1-yl)phosphine: Similar structure but with a phosphorus atom instead of aluminum.
Tri(pent-4-en-1-yl)borane: Contains a boron atom, exhibiting different reactivity and applications.
Tri(pent-4-en-1-yl)silane: Features a silicon atom, used in different industrial applications.
Uniqueness
Tri(pent-4-en-1-yl)alumane is unique due to its aluminum center, which imparts distinct chemical properties compared to its phosphorus, boron, and silicon analogs. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
52053-04-0 |
|---|---|
Formule moléculaire |
C15H27Al |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
tris(pent-4-enyl)alumane |
InChI |
InChI=1S/3C5H9.Al/c3*1-3-5-4-2;/h3*3H,1-2,4-5H2; |
Clé InChI |
TZXFZYJPQYLXDS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC[Al](CCCC=C)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


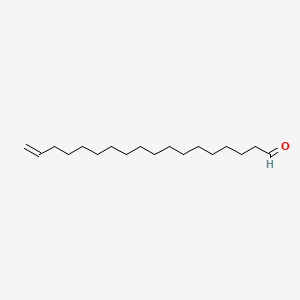

![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
